molecular formula C16H17NO3 B2638104 1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene CAS No. 924870-03-1

1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene

Cat. No.: B2638104
CAS No.: 924870-03-1
M. Wt: 271.316
InChI Key: IXRWJPOSOJACHZ-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene is a substituted aromatic compound characterized by a central benzene ring bearing three distinct functional groups: an isopropyl group (-C₃H₇) at position 1, a methyl group (-CH₃) at position 4, and a 4-nitrophenoxy group (-O-C₆H₄-NO₂) at position 2 (Figure 1). Its IUPAC name reflects this substitution pattern, and it is also known by synonyms such as 4-methyl-1-(1-methylethyl)-2-[(4-nitrophenyl)methoxy]benzene . The compound’s molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol.

The 4-nitrophenoxy group introduces strong electron-withdrawing properties due to the nitro (-NO₂) substituent, influencing the compound’s reactivity and electronic characteristics. The isopropyl and methyl groups contribute steric bulk and moderate electron-donating effects, which may affect solubility and intermolecular interactions. This compound has been investigated for applications in medicinal chemistry, particularly as a precursor in synthesizing antifungal agents via click chemistry reactions .

Properties

IUPAC Name

4-methyl-2-(4-nitrophenoxy)-1-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(2)15-9-4-12(3)10-16(15)20-14-7-5-13(6-8-14)17(18)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWJPOSOJACHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the reaction of 1-bromo-4-nitrobenzene with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene, which can then be further modified to introduce the isopropyl group .

Chemical Reactions Analysis

1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene has multiple applications across different scientific domains:

Chemistry

  • Precursor for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are essential for creating diverse chemical entities.

Biochemistry

  • Enzyme Interaction Studies : The compound is utilized in studies related to enzyme interactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate enzyme inhibition mechanisms.

Medicine

  • Potential Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains and cytotoxic effects on cancer cell lines.

Industry

  • Polymer Production : The compound finds applications in the production of specific polymers and resins, contributing to advancements in material science.

The biological activity of this compound is particularly notable in two key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at specific concentrations:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

Cytotoxic Effects

In vitro studies have demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The cytotoxicity data is summarized below:

Cell LineIC50 (µM)
MCF-730
HeLa45

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition at concentrations above 25 µg/mL, suggesting potential use as a natural preservative.
  • Cytotoxicity in Cancer Research : An exploration into the cytotoxic properties of the compound on MCF-7 cells revealed that treatment resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption observed in animal models.
  • Distribution : High tissue affinity, particularly in liver and kidney.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
  • Excretion : Renal excretion of metabolites.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the benzene ring can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-isopropyl-4-methyl-2-(4-nitrophenoxy)benzene, the following structurally related compounds are compared (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Toxicity/Regulatory Status
This compound 1-Isopropyl, 4-methyl, 2-(4-nitrophenoxy) 285.34 Antifungal precursor ; medicinal uses No reported toxicity
Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) 2,4-Dichloro, 1-(4-nitrophenoxy) 284.10 Herbicide (historical) Banned (carcinogenic, teratogenic)
1-Nitro-4-(4-nitrophenoxy)benzene 1-Nitro, 4-(4-nitrophenoxy) 260.20 Crystal engineering Not reported
Fluorodifen (2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) 1-(4-Nitrophenoxy), 2-nitro, 4-CF₃ 328.20 Herbicide Restricted use due to toxicity
1-Chloro-4-(4-nitrophenoxy)-2-propylsulfinyl-benzene 1-Chloro, 4-(4-nitrophenoxy), 2-propylsulfinyl 343.80 Pesticide intermediate Hazardous (GHS Category 2)

Structural and Electronic Differences

  • Substituent Effects: The target compound’s isopropyl and methyl groups contrast with chlorine in Nitrofen and trifluoromethyl in Fluorodifen. Chlorine enhances electrophilicity and bioactivity (e.g., herbicidal action) but increases toxicity . The trifluoromethyl group in Fluorodifen amplifies electron-withdrawing effects, improving herbicide potency . The 4-nitrophenoxy group in all compounds enables π-π stacking and hydrogen bonding, critical for crystal packing (as seen in 1-nitro-4-(4-nitrophenoxy)benzene’s monoclinic polymorphs ).

Physicochemical Properties

  • Steric hindrance from isopropyl/methyl groups may lower melting points compared to halogenated analogs.
  • Solubility : The isopropyl group likely enhances lipophilicity, making the compound more soluble in organic solvents than Nitrofen, which has polar chlorine substituents.

Toxicity and Environmental Impact

  • The absence of chlorine or sulfinyl groups in the target compound reduces its environmental persistence compared to Nitrofen and 1-chloro-4-(4-nitrophenoxy)-2-propylsulfinyl-benzene .

Biological Activity

1-Isopropyl-4-methyl-2-(4-nitrophenoxy)benzene is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a nitrophenoxy group attached to a benzene ring, which may influence its biological interactions. Various synthetic routes have been explored for its preparation, allowing for modifications that enhance yield and purity. The versatility in synthesis is crucial for optimizing the compound's efficacy and safety profiles in biological studies.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, with specific attention to its efficacy against various bacterial strains.
  • Anticancer Potential : The compound's structural features suggest it may interact with cellular pathways involved in cancer progression, although specific IC50 values and mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : There are indications that this compound may inhibit certain enzymes critical for various biological processes, potentially including carbonic anhydrases and other targets involved in disease pathways .

Antimicrobial Properties

A study highlighted the effectiveness of para-nitro derivatives in inhibiting Helicobacter pylori strains, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 μg/mL. This suggests that similar nitro-substituted compounds could exhibit comparable activities against other pathogens, including those targeted by this compound .

Anticancer Activity

Research on related compounds indicates that modifications to the phenyl ring can significantly impact anticancer activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines such as MCF-7 and A549. While specific data for this compound is limited, these trends suggest potential avenues for further investigation into its anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
1-Isopropyl-4-methylphenolIsopropyl and methyl groups on benzeneSimple structure; used as an antiseptic
4-NitrophenolNitro group on phenolKnown for its toxicity; used in dyes
Benzyl ether derivativesEther linkage with varying substituentsDiverse applications in organic synthesis

The distinct arrangement of functional groups in this compound may confer unique biological activities compared to these similar compounds, highlighting its potential for novel therapeutic applications.

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